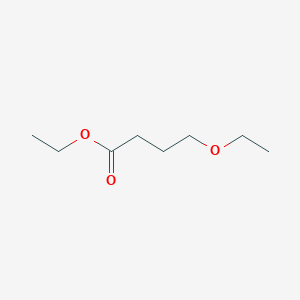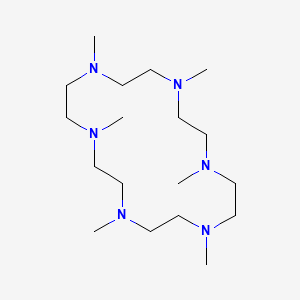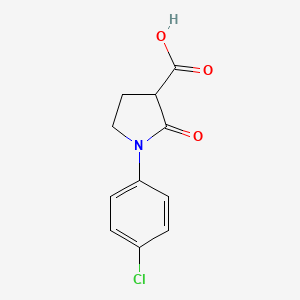
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid (also known as 4-chloropyrrolidine-3-carboxylic acid or 4-CPCA) is an organic compound that is used in a variety of scientific research applications. It is a member of the pyrrolidine family of compounds and is a colorless solid at room temperature. 4-CPCA is a chiral compound, meaning that it has two different forms that are mirror images of each other. This property makes it an important compound in the field of asymmetric synthesis, a type of chemical synthesis that produces compounds with only one form.
Scientific Research Applications
Nootropic Activity
- Potential Nootropic Agents: Synthesis of 1,4-Disubstituted 2-Oxopyrrolidines, including 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid derivatives, has been explored for potential nootropic (cognitive enhancing) activity. These compounds were tested for their effects on cognitive functions (Valenta, Urban, Taimr, & Polívka, 1994).
Antioxidant Activity
- Synthesis of Derivatives for Antioxidant Activity: A study synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to screen their antioxidant activity. Several of these derivatives exhibited potent antioxidant properties, even surpassing known antioxidants like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Molecular Complexation
- Complexation of Nucleotide Bases: Research has been conducted on molecular tweezers with active site carboxylic acids, such as 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, focusing on their ability to form complexes with nucleotide bases. This study explored the effects of microenvironment on the complexation behavior (Zimmerman, Wu, & Zeng, 1991).
Antimicrobial Activity
- Synthesis for Antimicrobial Activity: The synthesis of certain derivatives of 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid has been explored for their antimicrobial activity. These derivatives were tested against various bacterial strains, including resistant strains, showing promising results (Nural, Gemili, Seferoğlu, Şahin, Ülger, & Sarı, 2018).
Antibacterial Activity
- Synthesis and Antibacterial Evaluation: A series of 1,4-disubstituted pyrrolidinone derivatives, related to 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, were synthesized and evaluated for their antibacterial activity. One specific compound demonstrated high antibacterial efficacy (Žirgulevičiūtė, Vaickelionienė, Jonuškienė, Anusevičius, & Mickevičius, 2015).
Synthesis and Transformation
- Microwave-Assisted Synthesis: Research has been conducted on the microwave-assisted synthesis of derivatives, showcasing an efficient approach to creating compounds related to 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid (Hesse, Perspicace, & Kirsch, 2007).
- Stereospecific Synthesis: Studies have been conducted on the stereospecific synthesis of compounds such as Baclofen and PCPGABA via derivatives of 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, demonstrating the potential in chiral synthesis applications (Yoshifuji & Kaname, 1995).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLNOUYHIMXGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398853 | |
| Record name | 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
226881-06-7 | |
| Record name | 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

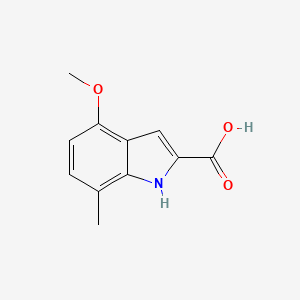

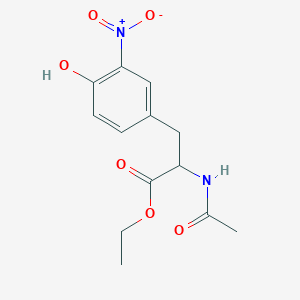

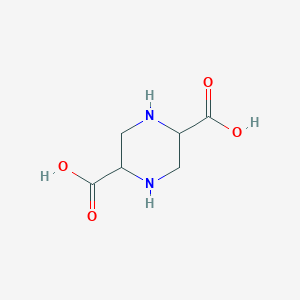
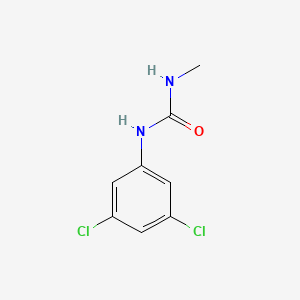
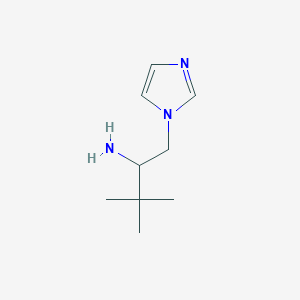



![[6'-(2-Methylprop-2-enoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylprop-2-enoate](/img/structure/B1608397.png)

